2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate
Description
Properties
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-(1,3-dioxoisoindol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-2-25-9-11-26(12-10-25)23-24-18-8-7-15(13-19(18)32-23)31-20(28)14-27-21(29)16-5-3-4-6-17(16)22(27)30/h3-8,13H,2,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQZFFJROAELPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition disrupts the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin.
Biological Activity
The compound 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and structure-activity relationships (SAR), supported by relevant data tables and research findings.
Chemical Structure
The compound features a benzo[d]thiazole core linked to an ethylpiperazine moiety and an isoindolinone derivative. This unique structural combination may enhance its interaction with biological targets, making it a candidate for therapeutic applications.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. A study demonstrated that derivatives of benzothiazoles can inhibit various kinases involved in cancer progression, suggesting that this compound may also possess similar properties .
Antimicrobial Activity
Benzothiazole derivatives are known for their antimicrobial properties. The presence of the ethylpiperazine group is hypothesized to enhance the compound's ability to penetrate bacterial cell walls, thereby increasing its efficacy against pathogens .
Inhibition of Specific Enzymes
The compound has shown potential as an inhibitor of specific enzymes such as DprE1, which is crucial in tuberculosis treatment. This suggests that it may have applications in treating infectious diseases alongside its anticancer properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. The following table summarizes key findings from various studies on related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(4-Methylpiperazin-1-YL)benzoate | Contains piperazine and benzoate groups | Kinase inhibition |
| 2-(4-Ethylpiperazin-1-YL)-5-methylbenzothiazole | Similar benzothiazole structure | Antimicrobial activity |
| Ethyl 4-(4-methylpiperazin-1-YL)benzoate | Piperazine derivative with benzoate | Cytotoxic effects |
The presence of the ethylpiperazine moiety appears to enhance the selectivity and potency against specific biological targets compared to other similar compounds .
Case Studies and Research Findings
Several studies have investigated the biological activity of this class of compounds:
- Kinase Inhibition Study : A recent study identified a related compound as a multikinase inhibitor with nanomolar affinity, indicating that modifications in the piperazine or benzothiazole structures could lead to enhanced inhibitory effects against cancer-related kinases .
- Antimicrobial Efficacy : In vitro studies demonstrated that benzothiazole derivatives exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, supporting the potential use of this compound in treating infections .
- Enzyme Targeting : The ability of this compound to inhibit DprE1 was highlighted in research focused on tuberculosis treatment, suggesting a dual role in both cancer and infectious disease therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with analogs reported in Molecules (2012) , which feature benzo[d]thiazol cores modified with thioether-linked amide substituents. Below is a comparative analysis based on substituent effects, physical properties, and biological activity.
Structural and Functional Group Differences
- Target Compound : Contains a 4-ethylpiperazinyl group (electron-donating, basic) and a 1,3-dioxoisoindolin-2-yl acetate (rigid, planar aromatic system).
- Compounds 7q–7t (): Feature substituted pyridinyl, pyrimidinyl, or thiazolyl amino groups attached via thioether linkages. For example: 7q: 2-Chloropyridin-4-ylamino group (electron-withdrawing). 7t: Thiazol-2-ylamino group (heteroaromatic, polar).
The target compound’s 4-ethylpiperazine may improve solubility in polar solvents compared to the halogenated or heteroaromatic substituents in 7q–7t.
Physical Properties
| Compound | Yield (%) | Purity (%) | Melting Point (°C) |
|---|---|---|---|
| 7q | 70 | 90.0 | 177.9–180.8 |
| 7r | 77 | 90.0 | 166.5–168.1 |
| 7s | 70 | 90.0 | 169.2–171.8 |
| 7t | 68 | 92.0 | 237.7–239.1 |
| Target Compound | N/A | N/A | Unreported |
The higher melting point of 7t (237.7–239.1 °C) compared to 7q–7s (~166–180 °C) may arise from stronger intermolecular interactions (e.g., hydrogen bonding) due to its thiazolyl group.
Methodological Considerations
Structural characterization of similar compounds often employs:
- X-ray crystallography : Tools like SHELXL and ORTEP-III are critical for determining hydrogen-bonding patterns (e.g., graph set analysis ), which influence solubility and crystal packing.
- Spectroscopic techniques : NMR and MS data (as reported for 7q–7t ) are essential for verifying synthetic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
